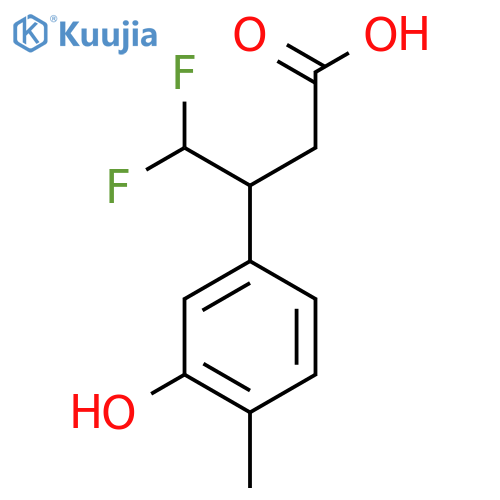Cas no 2228483-55-2 (4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid)

2228483-55-2 structure
商品名:4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
- 2228483-55-2
- EN300-1959493
- 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
-
- インチ: 1S/C11H12F2O3/c1-6-2-3-7(4-9(6)14)8(11(12)13)5-10(15)16/h2-4,8,11,14H,5H2,1H3,(H,15,16)
- InChIKey: LTWOPFIILFLVLQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)C1C=CC(C)=C(C=1)O)F
計算された属性
- せいみつぶんしりょう: 230.07545056g/mol
- どういたいしつりょう: 230.07545056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 57.5Ų
4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1959493-1.0g |
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid |
2228483-55-2 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-1959493-10.0g |
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid |
2228483-55-2 | 10g |
$7065.0 | 2023-05-31 | ||
| Enamine | EN300-1959493-0.1g |
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid |
2228483-55-2 | 0.1g |
$1447.0 | 2023-05-31 | ||
| Enamine | EN300-1959493-0.5g |
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid |
2228483-55-2 | 0.5g |
$1577.0 | 2023-05-31 | ||
| Enamine | EN300-1959493-2.5g |
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid |
2228483-55-2 | 2.5g |
$3220.0 | 2023-05-31 | ||
| Enamine | EN300-1959493-0.25g |
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid |
2228483-55-2 | 0.25g |
$1513.0 | 2023-05-31 | ||
| Enamine | EN300-1959493-0.05g |
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid |
2228483-55-2 | 0.05g |
$1381.0 | 2023-05-31 | ||
| Enamine | EN300-1959493-5.0g |
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid |
2228483-55-2 | 5g |
$4764.0 | 2023-05-31 |
4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
2228483-55-2 (4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
